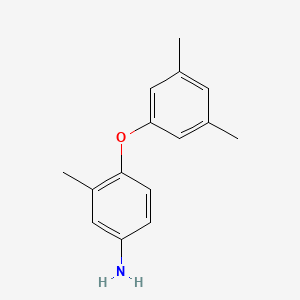

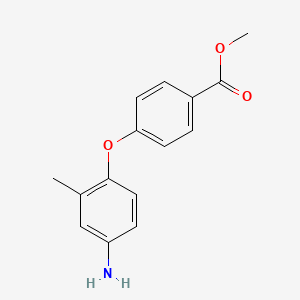

Methyl 4-(4-amino-2-methylphenoxy)benzoate

Übersicht

Beschreibung

“Methyl 4-aminobenzoate” is a compound that is used in laboratory chemicals . It is also known as “Benzoic acid, 4-amino-, methyl ester” and “Methyl p-amino benzoate” among other names . It has been used in the syntheses of guanidine alkaloids .

Synthesis Analysis

While specific synthesis information for “Methyl 4-(4-amino-2-methylphenoxy)benzoate” was not found, a related compound “Methyl 4-Amino-2-chlorobenzoate” is used as a reagent to synthesize selective LXR agonists . Another related compound, “Methyl 4-amino-2-methoxybenzoate”, is an intermediate in the synthesis of Metoclopramide .

Molecular Structure Analysis

The molecular structure of “Methyl 4-aminobenzoate” is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 151.1626 .

Physical and Chemical Properties Analysis

“Methyl 4-aminobenzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Wissenschaftliche Forschungsanwendungen

Environmental Degradation and Toxicology

One of the key areas of application involves the study of environmental degradation processes and the evaluation of by-products' biotoxicity. For instance, advanced oxidation processes (AOPs) have been utilized to treat recalcitrant compounds like acetaminophen, leading to the generation of various by-products. Research has focused on understanding the biotoxicity of these by-products, contributing significantly to environmental safety measures (Qutob et al., 2022).

Synthesis and Applications in Organic Chemistry

The compound is known for its role as a precursor in organic synthesis, contributing to the development of bioactive molecules with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its versatility as a synthetic substrate highlights its significance in the pharmaceutical industry, offering a foundation for creating new bioactive entities (Farooq & Ngaini, 2019).

Sorption Studies and Environmental Impact

Research on the sorption of phenoxy herbicides to soil, organic matter, and minerals is crucial for understanding the environmental behavior of similar compounds. Studies compile soil-water distribution coefficients and analyze parameters like soil organic carbon content and pH, providing insights into the environmental impact and mitigation strategies of herbicide use (Werner et al., 2012).

Pharmacokinetics, Pharmacodynamics, and Toxicology

Investigations into the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances (NPS) are vital for understanding the health risks associated with these compounds. Such studies help in developing treatment guidelines based on clinical effects rather than specific drugs, thus protecting public health (Nugteren-van Lonkhuyzen et al., 2015).

Antioxidant Properties and Food Science

The compound's derivatives have been studied for their antioxidant properties, showcasing potential applications in food science and preservation. By understanding the formation, transformation, and interaction with dietary ingredients, researchers aim to mitigate the deleterious effects of reactive compounds like methylglyoxal in foods, enhancing food safety and quality (Zheng et al., 2020).

Safety and Hazards

“Methyl 4-aminobenzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound . In case of inhalation, skin contact, or eye contact, specific first-aid measures are recommended .

Eigenschaften

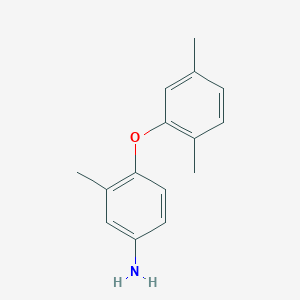

IUPAC Name |

methyl 4-(4-amino-2-methylphenoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-9-12(16)5-8-14(10)19-13-6-3-11(4-7-13)15(17)18-2/h3-9H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRRJRURDVRCRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B3172718.png)

![4-[3-(Tert-butyl)phenoxy]-3-methylphenylamine](/img/structure/B3172766.png)